molecular formula C18H23FN4O2 B2399100 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-isopropylpiperidine-1-carboxamide CAS No. 1705546-58-2

3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-isopropylpiperidine-1-carboxamide

Cat. No.: B2399100
CAS No.: 1705546-58-2
M. Wt: 346.406
InChI Key: KJAGQJHZENVREC-UHFFFAOYSA-N
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Description

The compound 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-isopropylpiperidine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, designed around the versatile 1,2,4-oxadiazole heterocycle . This scaffold is noted for its bioisosteric properties, often serving as a stable surrogate for ester and amide functional groups, which can enhance metabolic stability in biological systems . The integration of a piperidine-carboxamide moiety, as seen in this compound, is a recognized pharmacophore in the development of potent antiproliferative agents. Research on structurally related 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has demonstrated that these compounds can function as tubulin inhibitors, a validated mechanism for anticancer therapeutics . Such inhibitors disrupt microtubule formation, leading to cell cycle arrest in mitosis and apoptosis of cancer cells; this activity has been confirmed in biochemical assays with pure tubulin and in human cancer cell lines such as DU-145 prostate cancer cells . Furthermore, molecular frameworks combining a piperazine core with a 1,2,4-oxadiazole ring have been successfully optimized into highly potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway . Aberrant activation of this pathway is implicated in several neoplasias, making Smo a critical drug target. The specific inclusion of a fluorinated aryl group on the oxadiazole ring, as in the 2-fluorophenyl substituent of this compound, is a common strategy in drug discovery to fine-tune a molecule's electronic properties, lipophilicity, and binding affinity through selective protein interactions . Consequently, this compound presents a compelling tool for researchers investigating novel therapeutic agents for cancers and exploring critical intracellular signaling pathways, with its structure embodying key features associated with promising biological activity.

Properties

IUPAC Name

3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O2/c1-12(2)20-18(24)23-9-5-6-13(11-23)10-16-21-17(22-25-16)14-7-3-4-8-15(14)19/h3-4,7-8,12-13H,5-6,9-11H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAGQJHZENVREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-isopropylpiperidine-1-carboxamide is a novel organic molecule characterized by its unique structural features, including a piperidine ring and an oxadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of the compound is C19H22FN3O3C_{19}H_{22}FN_3O_3 with a molecular weight of approximately 357.39 g/mol. The presence of the fluorine atom on the phenyl group is believed to enhance the compound's biological interactions and stability.

PropertyValue
Molecular FormulaC19H22FN3O3
Molecular Weight357.39 g/mol
StructureChemical Structure

Anticancer Potential

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds with similar structures have been tested against pancreatic cancer cell lines (PANC-1) and exhibited strong anticancer activity through apoptotic signaling pathways . The ability of these compounds to induce apoptosis in cancer cells positions them as promising candidates for further development in cancer therapeutics.

Understanding the mechanism by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Interaction studies suggest that the oxadiazole moiety may interact with specific biological targets, potentially influencing cellular signaling pathways involved in proliferation and apoptosis. Further molecular modeling studies are needed to elucidate these interactions comprehensively.

Case Studies

  • Antioxidant Activity : Similar oxadiazole compounds have demonstrated antioxidant properties through free radical scavenging assays. For instance, a study involving 5(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole showed significant antioxidant activity in various assays .
  • Enzyme Inhibition : The enzyme inhibitory effects of oxadiazole compounds have been studied extensively. Inhibitory effects on enzymes such as cholinesterases and glucosidases were observed, indicating potential applications in managing conditions like diabetes and neurodegenerative diseases .

Safety and Toxicity

While specific safety data for this compound are not available, it is essential to consider the toxicity profiles of similar compounds containing oxadiazole and piperidine structures. These compounds may exhibit varying degrees of toxicity depending on their chemical structure and biological activity. Proper handling precautions should be observed during laboratory work.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s closest analogs are derived from , which details 1,2,4-oxadiazole-based compounds with varied substituents. Key comparisons include:

Compound ID Oxadiazole Substituent (3-position) Piperidine/Amide Substituent Key Differences
Target 2-Fluorophenyl N-isopropyl carboxamide Reference
46 (Ev2) 4-Chlorophenethyl Benzo[d]imidazol-2-one Chlorine vs. fluorine; imidazolone vs. piperidine carboxamide
47 (Ev2) 4′-(Trifluoromethyl)-biphenyl Benzo[d]imidazol-2-one Bulkier aryl group; trifluoromethyl enhances hydrophobicity
50 (Ev2) 2-(4-Methylpiperidin-1-yl)pyridinyl Benzo[d]imidazol-2-one Pyridine vs. phenyl; methylpiperidine vs. isopropyl
  • Fluorine vs.
  • Piperidine Carboxamide vs. Imidazolone : The N-isopropylpiperidine carboxamide in the target may enhance solubility compared to the imidazolone ring in compounds, which could reduce metabolic instability .

Heterocycle Variations

describes 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methyl-4-piperidinyl)-1,2-oxazole-4-carboxamide, which replaces the 1,2,4-oxadiazole with an isoxazole.

Piperidine Modifications

  • : The compound N-(2-cyanophenyl)-4-{3-[6-(trifluoromethyl)-3-pyridinyl]-1,2,4-oxadiazol-5-yl}-1-piperidinecarboxamide substitutes the piperidine’s N-isopropyl group with a 2-cyanophenyl. The cyanophenyl introduces hydrogen-bonding capacity but may increase polarity, reducing blood-brain barrier penetration compared to the target’s isopropyl group .
  • : Compounds like prot_mol00037 feature pyridinylmethyl or imidazolyl groups on the oxadiazole, highlighting how aromatic substituents influence receptor affinity. The target’s 2-fluorophenyl balances hydrophobicity and electronic effects .

Q & A

Q. Resolving inconsistent crystallographic data for the oxadiazole-piperidine moiety?

  • Methodology :
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinning in crystals. Validate with R-factor convergence (<5% difference) .
  • Synchrotron Validation : Collect high-resolution data (≤1.0 Å) at facilities like APS or ESRF to resolve ambiguous electron density .

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